molecular formula C3F5NaO2 B1301907 Sodium pentafluoropropionate CAS No. 378-77-8

Sodium pentafluoropropionate

Cat. No.: B1301907
CAS No.: 378-77-8
M. Wt: 186.01 g/mol
InChI Key: SCWLIHXXYXFUFV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Sodium pentafluoropropionate can be synthesized through several methods. One common method involves the reaction of pentafluoropropionic acid with sodium carbonate . The reaction is typically carried out in a suitable solvent, where pentafluoropropionic acid is suspended, and sodium carbonate is added. The resulting product is then filtered, washed, and dried to obtain pure this compound .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of sodium pentafluoropropionate involves its role as a fluorinated building block. It interacts with various molecular targets and pathways to form fluoroalkyl derivatives and other fluorinated compounds . The specific molecular targets and pathways depend on the particular application and reaction conditions.

Comparison with Similar Compounds

Sodium pentafluoropropionate is unique due to its high fluorine content and stability. Similar compounds include:

These compounds share similar fluorinated structures but differ in their specific chemical properties and applications.

Properties

IUPAC Name

sodium;2,2,3,3,3-pentafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF5O2.Na/c4-2(5,1(9)10)3(6,7)8;/h(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWLIHXXYXFUFV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F5NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

422-64-0 (Parent)
Record name Perfluoropropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40880141
Record name Sodium perfluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378-77-8
Record name Perfluoropropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2,2,3,3,3-pentafluoro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium perfluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40880141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium pentafluoropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.210
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The procedure of Example 1 was followed using methyl perfluoropropionate (3 mL, 23.4 mmol), sodium trimethylsilanolate (2.63 g, 23.4 mmol), dry methylene chloride (100 mL), and a 1 h reaction time. Sodium perfluoropropionate (4.0 g, 92% yield) was obtained as a white solid: 1H NMR (D2O) δ -82.4 (t, J=2 Hz, CF3, 3F), -120.1 ppm (q, J=2 Hz, CF2, 2F).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
sodium trimethylsilanolate
Quantity
2.63 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium pentafluoropropionate
Reactant of Route 2
Sodium pentafluoropropionate
Reactant of Route 3
Sodium pentafluoropropionate
Reactant of Route 4
Reactant of Route 4
Sodium pentafluoropropionate
Reactant of Route 5
Reactant of Route 5
Sodium pentafluoropropionate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Sodium pentafluoropropionate
Customer
Q & A

Q1: What is the role of Sodium pentafluoropropionate in the synthesis of new herbicidal sulfonylureas?

A: this compound acts as a fluorinating agent in the synthesis of new o-fluoroalkyl-benzenesulfonamide precursors, which are essential building blocks for herbicidal sulfonylureas. [] The research paper describes how a bromobenzene derivative undergoes a substitution reaction with this compound, effectively replacing the bromine atom with a pentafluoroethyl group. This fluorinated building block can then be further reacted to obtain the final sulfonylurea herbicide.

Q2: Are there alternative methods for introducing fluorine into the benzenesulfonamide precursors besides using this compound?

A: Yes, the research paper mentions an alternative method for fluorine introduction. [] Instead of using this compound, o-chlorobenzaldehyde can be directly fluorinated using sulfur tetrafluoride. This method provides another route to obtain fluorinated benzenesulfonamide precursors, highlighting the versatility in synthetic strategies for these important herbicide intermediates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.